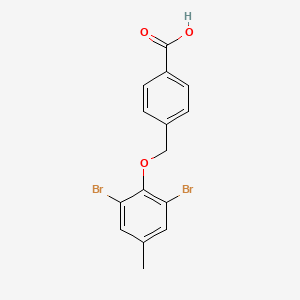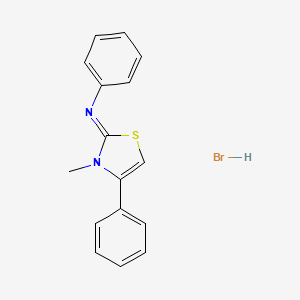![molecular formula C26H22F3N3O7S B3016192 Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 896677-05-7](/img/structure/B3016192.png)
Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, "Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate," is a complex organic molecule that appears to be related to various heterocyclic compounds synthesized for potential applications in medicinal chemistry. Although none of the provided papers directly discuss this compound, they do provide insights into the synthesis and characterization of structurally related heterocyclic compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For example, the synthesis of pyridazines can be achieved through the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate, followed by further reactions to obtain the desired heterocyclic scaffold . Similarly, the synthesis of pyrazole derivatives can be accomplished through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . These methods suggest that the synthesis of the compound of interest may also involve multi-step reactions, including annulation and cyclocondensation steps.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques allow for the determination of the 3D molecular structure and the identification of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can stabilize the crystal structure.
Chemical Reactions Analysis
Heterocyclic compounds can undergo various chemical reactions depending on their functional groups. For instance, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reacts with substituted hydrazines to give mixtures of regioisomeric pyrazoles . The reactivity of the compound of interest may similarly be influenced by its functional groups, leading to the formation of different reaction products under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The antioxidant properties of these compounds can be evaluated using assays like DPPH and hydroxyl radical scavenging methods . Additionally, theoretical calculations, such as DFT and AIM, can provide insights into the thermodynamic parameters, electron density, and reactivity descriptors of these molecules . These analyses can be applied to predict the properties of the compound of interest.
Applications De Recherche Scientifique
Herbicidal Activities
Research into derivatives of 4-(3-Trifluoromethylphenyl)pyridazine, which share a common structural motif with the compound , has shown significant potential in the development of new herbicides. These compounds exhibit bleaching and herbicidal activities, with some derivatives being able to completely inhibit chlorophyll at very low concentrations, demonstrating equal or higher efficacy compared to commercial herbicides such as diflufenican against dicotyledonous plants (Han Xu et al., 2008).
Antimicrobial Evaluation
The synthesis and evaluation of new pyrimidine derivatives have been explored, highlighting the versatility of related structures in antimicrobial applications. Derivatives synthesized from similar core structures have been tested for their antimicrobial properties, showing promising results against various pathogens (A. Farag, N. A. Kheder, Y. Mabkhot, 2008).
Enzymatic Activity Enhancement
Compounds synthesized from related chemical structures have demonstrated the ability to significantly increase the reactivity of enzymes such as cellobiase. This suggests potential applications in enhancing biochemical processes, possibly including those relevant to industrial biotechnology and pharmaceutical manufacturing (Mohamed Abd, Gawaad Awas, 2008).
Anticancer Activity
The exploration of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has led to the synthesis of compounds with potent anticancer activity. These compounds have shown efficacy against specific cancer cell lines, such as colon HCT-116 human cancer cells, indicating the potential for developing new anticancer agents (M. Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020).
Propriétés
IUPAC Name |
ethyl 4-oxo-3-[4-(trifluoromethyl)phenyl]-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O7S/c1-5-39-25(35)20-16-12-40-23(30-22(33)13-10-17(36-2)21(38-4)18(11-13)37-3)19(16)24(34)32(31-20)15-8-6-14(7-9-15)26(27,28)29/h6-12H,5H2,1-4H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXUGSFGIFLBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B3016113.png)
![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3016114.png)

![2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B3016117.png)

![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)


![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)

![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)